4-isopropoxy-N-(2-methoxyethyl)benzamide
Description
4-Isopropoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by an isopropoxy substituent at the para position of the benzene ring and a 2-methoxyethyl group attached to the amide nitrogen. Its molecular formula is inferred as C₁₃H₁₉NO₃, with an approximate molecular weight of 237.25 g/mol. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., boronic acid derivatives with methoxyethyl groups) have demonstrated histone deacetylase (HDAC) inhibitory activity, implying possible bioactivity in related pathways .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-10(2)17-12-6-4-11(5-7-12)13(15)14-8-9-16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
BHXYNAUOXMGYBO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCOC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Hydrophobicity vs.
- Bioactivity : Methoxyethyl-containing compounds (e.g., ’s boronic acid derivative) exhibit HDAC inhibition at low micromolar concentrations, suggesting that the target compound’s methoxyethyl group may enhance interactions with enzyme active sites .
Pharmacological and Analytical Considerations
- HDAC Inhibition : The methoxyethyl group’s role in HDAC inhibition () supports the hypothesis that this compound could target similar pathways. However, the absence of direct activity data necessitates further validation.
- Differentiation Challenges: Benzamide derivatives (e.g., amisulpride, tiapride) are notoriously difficult to distinguish analytically due to structural similarities, as noted in forensic studies (). This underscores the need for advanced techniques (e.g., HRMS, NMR) to characterize the target compound .
- Synthetic Complexity : Compounds with bulkier substituents (e.g., ’s piperazinyl group) require multi-step syntheses, whereas the target compound’s simpler structure may offer easier scalability .
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